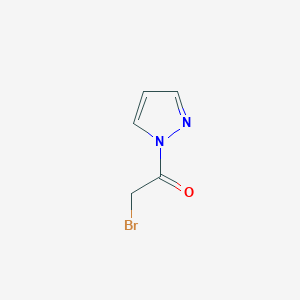
ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate, which is an amino acid derivative. This compound is often used in research due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using ethyl alcohol in the presence of an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar in structure but with different functional groups.
Propyl propanoate: An ester with a different alkyl group.
Uniqueness
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1 |
Clave InChI |
QFMZCYZEPUYABQ-RFVHGSKJSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C1=CC=C(C=C1)C)N.Cl |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




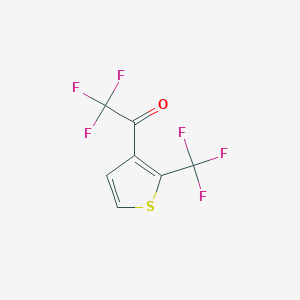
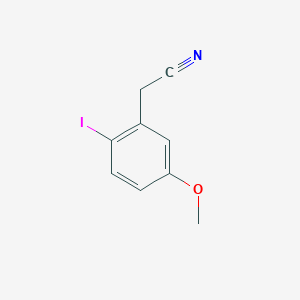
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
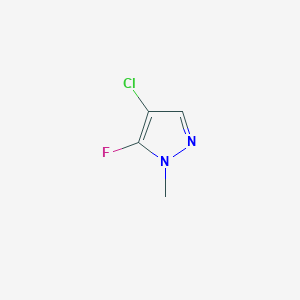

![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
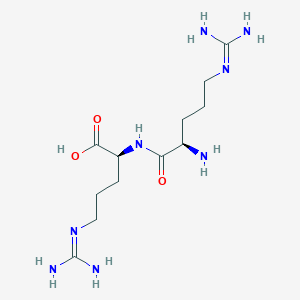
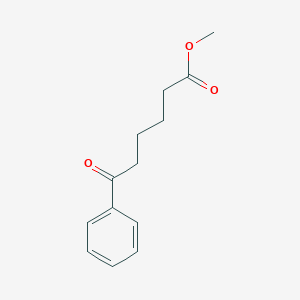
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
